molecular formula C10H8F3NO B13894926 2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-

2-Buten-1-one, 3-amino-1-phenyl-4,4,4-trifluoro-

Cat. No.: B13894926
M. Wt: 215.17 g/mol
InChI Key: TUUKLDIAZOOYSM-TWGQIWQCSA-N
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Description

(Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-1-phenyl-2-buten-1-one and an amine source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired (Z)-configuration of the product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino group may participate in hydrogen bonding or other interactions. These molecular interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one lies in its specific combination of functional groups and its (Z)-configuration, which can impart distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

(Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2/b9-6-

InChI Key

TUUKLDIAZOOYSM-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(/C(F)(F)F)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N

Origin of Product

United States

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